Cas no 2227760-50-9 (methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate)

methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 化学的及び物理的性質
名前と識別子
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- methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate
- EN300-1768066
- 2227760-50-9
-
- インチ: 1S/C8H17NO3/c1-9(2)5-4-7(10)6-8(11)12-3/h7,10H,4-6H2,1-3H3/t7-/m0/s1
- InChIKey: AYXOTZCJIWZPRW-ZETCQYMHSA-N
- ほほえんだ: O[C@H](CC(=O)OC)CCN(C)C
計算された属性
- せいみつぶんしりょう: 175.12084340g/mol
- どういたいしつりょう: 175.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 49.8Ų
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768066-0.5g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 0.5g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1768066-0.1g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 0.1g |
$1459.0 | 2023-09-20 | ||
Enamine | EN300-1768066-2.5g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 2.5g |
$3249.0 | 2023-09-20 | ||
Enamine | EN300-1768066-0.25g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 0.25g |
$1525.0 | 2023-09-20 | ||
Enamine | EN300-1768066-5.0g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 5g |
$4806.0 | 2023-06-03 | ||
Enamine | EN300-1768066-5g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 5g |
$4806.0 | 2023-09-20 | ||
Enamine | EN300-1768066-1g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 1g |
$1658.0 | 2023-09-20 | ||
Enamine | EN300-1768066-1.0g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 1g |
$1658.0 | 2023-06-03 | ||
Enamine | EN300-1768066-10.0g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 10g |
$7128.0 | 2023-06-03 | ||
Enamine | EN300-1768066-0.05g |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate |
2227760-50-9 | 0.05g |
$1393.0 | 2023-09-20 |
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
methyl (3S)-5-(dimethylamino)-3-hydroxypentanoateに関する追加情報
Methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate: A Comprehensive Overview
Methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate, with the CAS number 2227760-50-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral methyl ester with a unique structure that includes a dimethylamino group and a hydroxyl group positioned at specific stereocenters, making it a valuable molecule for various applications in drug discovery and synthesis.
The molecular formula of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate is C8H18NO3, and its molecular weight is approximately 166.24 g/mol. The compound exhibits a melting point of around 110°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. Its stereochemistry is critical, as the (3S) configuration plays a pivotal role in its biological activity and interactions with other molecules.
Recent studies have highlighted the potential of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate as a bioactive molecule in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of complex natural products and bioactive compounds. For instance, its ability to act as a chiral building block has made it invaluable in asymmetric synthesis, where the formation of enantiomerically pure compounds is essential.
In terms of biological activity, methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate has shown promise in modulating enzyme activity and cellular signaling pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its potential as an inhibitor of certain kinases involved in cancer progression. This finding underscores its potential application in oncology, particularly in the development of targeted therapies.
The synthesis of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate involves multi-step processes that require precise control over stereochemistry. One common approach involves the use of chiral resolution techniques or asymmetric catalysis to ensure the correct configuration at the stereocenter. Recent advancements in catalytic asymmetric synthesis have significantly improved the yield and enantiomeric excess of this compound, making it more accessible for large-scale applications.
Moreover, methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate has been investigated for its role in neuroprotective agents. A 2024 study conducted by researchers at Stanford University revealed that this compound exhibits neuroprotective properties by inhibiting oxidative stress and reducing inflammation in neuronal cells. These findings suggest its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its pharmacological applications, methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate has also been explored for its role in agricultural chemistry. Studies have shown that it can act as a natural plant growth regulator, enhancing crop yield and resistance to environmental stressors. This dual functionality across different scientific domains highlights its versatility and importance as a research tool.
From an analytical chemistry perspective, the characterization of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods allow for precise determination of its molecular structure, stereochemistry, and purity, ensuring its reliability for downstream applications.
Looking ahead, the continued exploration of methyl (3S)-5-(dimethylamino)-3-hydroxypentanoate's properties will undoubtedly yield further insights into its potential uses. With ongoing advancements in synthetic methodologies and biological screening techniques, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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